N-(4-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.: 896338-59-3
Cat. No.: VC11883586
Molecular Formula: C14H10ClN3O2S
Molecular Weight: 319.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896338-59-3 |
|---|---|
| Molecular Formula | C14H10ClN3O2S |
| Molecular Weight | 319.8 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C14H10ClN3O2S/c1-8-7-18-13(20)11(6-16-14(18)21-8)12(19)17-10-4-2-9(15)3-5-10/h2-7H,1H3,(H,17,19) |
| Standard InChI Key | LUOFKYJAZIJUPV-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)Cl |
Introduction
N-(4-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that belongs to the class of thiazolopyrimidines. This class of compounds is recognized for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. The compound's structure features a thiazole ring fused with a pyrimidine ring, with a 4-chlorophenyl substituent and a carboxamide functional group attached, which significantly influences its chemical properties and potential therapeutic applications.
Synthesis
The synthesis of N-(4-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide generally involves multiple steps, including cyclization reactions and nucleophilic substitutions. These reactions require specific conditions such as controlled temperature and pressure, along with catalysts to facilitate the reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Potential Applications
N-(4-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has potential applications in scientific research, particularly in medicinal chemistry. Its biological activity is attributed to its ability to interact with enzymes or receptors related to disease pathways, which may lead to anticancer or antimicrobial effects.
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